![molecular formula C9H9N5O3 B3257532 3-[3-(2-Cyanoethyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]propanenitrile CAS No. 2904-27-0](/img/structure/B3257532.png)
3-[3-(2-Cyanoethyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]propanenitrile
Overview
Description
3-[3-(2-Cyanoethyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]propanenitrile, also known as CTPN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CTPN is a triazine-based compound that is used in various applications such as drug discovery and development, biochemistry, and medicinal chemistry.
Mechanism of Action
3-[3-(2-Cyanoethyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]propanenitrile works by inhibiting the activity of enzymes that are involved in various biochemical pathways. It has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleotides. 3-[3-(2-Cyanoethyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]propanenitrile has also been shown to inhibit the activity of the enzyme protein kinase CK2, which is involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
3-[3-(2-Cyanoethyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]propanenitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and has potential as a cancer treatment. 3-[3-(2-Cyanoethyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]propanenitrile has also been shown to have anti-inflammatory effects and has been used in inflammation research. It has been shown to have antioxidant properties and has been used in oxidative stress research.
Advantages and Limitations for Lab Experiments
3-[3-(2-Cyanoethyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]propanenitrile has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been shown to have low toxicity and can be used in various cell lines. However, 3-[3-(2-Cyanoethyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]propanenitrile has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with. It also has limited stability in solution, which can affect its activity.
Future Directions
There are several future directions for the research of 3-[3-(2-Cyanoethyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]propanenitrile. It can be used as a lead compound for the development of new drugs for cancer treatment and inflammation. 3-[3-(2-Cyanoethyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]propanenitrile can also be used in the study of protein-protein interactions and the identification of protein targets. Further research can be done to improve the solubility and stability of 3-[3-(2-Cyanoethyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]propanenitrile in solution.
Scientific Research Applications
3-[3-(2-Cyanoethyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]propanenitrile has been widely used in scientific research due to its unique properties. It has been used in drug discovery and development as a lead compound for the development of new drugs. 3-[3-(2-Cyanoethyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]propanenitrile has shown promising results in inhibiting the growth of cancer cells and has been used in cancer research. It has also been used in biochemistry research to study protein-protein interactions and has shown potential as a tool for the identification of protein targets.
properties
IUPAC Name |
3-[3-(2-cyanoethyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]propanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O3/c10-3-1-5-13-7(15)12-8(16)14(9(13)17)6-2-4-11/h1-2,5-6H2,(H,12,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKPZBDGULKDQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN1C(=O)NC(=O)N(C1=O)CCC#N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-Cyanoethyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]propanenitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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